molecular formula C16H26N2O2 B12565904 N-(4-Methoxyphenyl)-N'-octylurea CAS No. 183786-41-6

N-(4-Methoxyphenyl)-N'-octylurea

Cat. No.: B12565904
CAS No.: 183786-41-6
M. Wt: 278.39 g/mol
InChI Key: JMLNBWKDBDFREO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N’-octylurea is an organic compound characterized by the presence of a methoxyphenyl group and an octylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N’-octylurea typically involves the reaction of 4-methoxyaniline with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-methoxyaniline and octyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.

    Procedure: The 4-methoxyaniline is dissolved in the solvent, and octyl isocyanate is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(4-Methoxyphenyl)-N’-octylurea.

Industrial Production Methods

Industrial production of N-(4-Methoxyphenyl)-N’-octylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The purification steps may include distillation, crystallization, and other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N’-octylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of octylamine and 4-methoxyaniline derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxyphenyl)-N’-octylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N’-octylurea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the octylurea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-N’-butylurea: Similar structure but with a shorter alkyl chain.

    N-(4-Methoxyphenyl)-N’-hexylurea: Similar structure but with a hexyl chain.

    N-(4-Methoxyphenyl)-N’-dodecylurea: Similar structure but with a longer dodecyl chain.

Uniqueness

N-(4-Methoxyphenyl)-N’-octylurea is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological targets. The octyl chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

CAS No.

183786-41-6

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-octylurea

InChI

InChI=1S/C16H26N2O2/c1-3-4-5-6-7-8-13-17-16(19)18-14-9-11-15(20-2)12-10-14/h9-12H,3-8,13H2,1-2H3,(H2,17,18,19)

InChI Key

JMLNBWKDBDFREO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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